molecular formula C19H26Cl2N4O2 B4772768 1'-{2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide

1'-{2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide

Cat. No. B4772768
M. Wt: 413.3 g/mol
InChI Key: AVUDCJNGPFWOHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1'-{2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide, also known as SCH-23390, is a highly selective dopamine D1 receptor antagonist. It was first synthesized in 1983 and has since been widely used in scientific research to study the role of dopamine receptors in various physiological and pathological processes.

Mechanism of Action

1'-{2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide acts as a competitive antagonist at the dopamine D1 receptor, blocking the binding of dopamine to this receptor. This results in a decrease in the activity of the dopamine pathway, which is involved in the regulation of various physiological and pathological processes.
Biochemical and Physiological Effects:
1'-{2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of dopamine in the striatum and prefrontal cortex, which are areas of the brain involved in motor control, cognition, and reward. It has also been shown to decrease the activity of the mesolimbic dopamine pathway, which is involved in addiction.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1'-{2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide is its high selectivity for the dopamine D1 receptor, which allows for the specific investigation of this receptor in various physiological and pathological processes. However, one limitation of 1'-{2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide is its short half-life, which requires frequent dosing in animal studies.

Future Directions

There are several future directions for the use of 1'-{2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide in scientific research. One direction is the investigation of the role of the dopamine D1 receptor in various neurological and psychiatric disorders, such as Parkinson's disease, schizophrenia, and addiction. Another direction is the development of new compounds based on the structure of 1'-{2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide with improved pharmacokinetic properties and selectivity for the dopamine D1 receptor. Finally, the use of 1'-{2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide in combination with other drugs or therapies may provide new insights into the treatment of various disorders.

Scientific Research Applications

1'-{2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide has been extensively used in scientific research to study the role of dopamine receptors in various physiological and pathological processes. It has been shown to be highly selective for the dopamine D1 receptor and has been used to investigate the role of this receptor in motor control, cognition, reward, and addiction.

properties

IUPAC Name

1-[2-(2,5-dichloroanilino)-2-oxoethyl]-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26Cl2N4O2/c20-14-4-5-15(21)16(12-14)23-17(26)13-24-10-6-19(7-11-24,18(22)27)25-8-2-1-3-9-25/h4-5,12H,1-3,6-11,13H2,(H2,22,27)(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVUDCJNGPFWOHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2(CCN(CC2)CC(=O)NC3=C(C=CC(=C3)Cl)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1'-{2-[(2,5-Dichlorophenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1'-{2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide
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1'-{2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide
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1'-{2-[(2,5-dichlorophenyl)amino]-2-oxoethyl}-1,4'-bipiperidine-4'-carboxamide

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